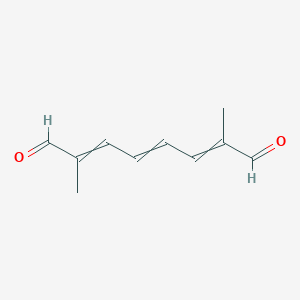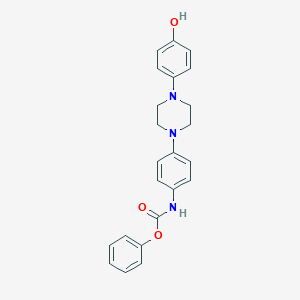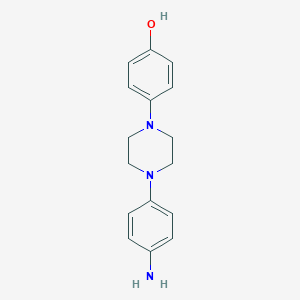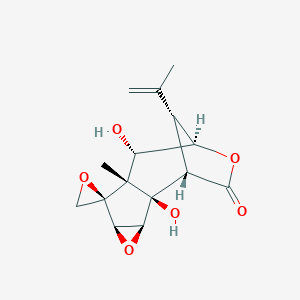
4-溴-2,6-二甲基吡啶
概述
描述
4-Bromo-2,6-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
科学研究应用
4-Bromo-2,6-dimethylpyridine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including ligands for catalysis and materials science.
Biology: Serves as a precursor for bioactive compounds and pharmaceuticals.
Medicine: Involved in the development of drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
Target of Action
4-Bromo-2,6-dimethylpyridine is a chemical compound that primarily targets the respiratory system . It is known to have a strong irritant effect and can cause central nervous system anesthesia .
Mode of Action
It is known to cause irritation to the eyes and upper respiratory tract . In high concentrations, it can lead to feelings of euphoria or suffocation, followed by depression, muscle weakness, and vomiting .
Result of Action
The molecular and cellular effects of 4-Bromo-2,6-dimethylpyridine’s action include irritation of the eyes and upper respiratory tract, central nervous system anesthesia, and in severe cases, loss of consciousness, incontinence, convulsions, and a drop in blood pressure .
生化分析
Biochemical Properties
4-Bromo-2,6-dimethylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the binding of 4-Bromo-2,6-dimethylpyridine to the active sites of enzymes, leading to either inhibition or modulation of their activity.
Cellular Effects
The effects of 4-Bromo-2,6-dimethylpyridine on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-Bromo-2,6-dimethylpyridine can lead to alterations in the expression of genes involved in stress responses and metabolic processes . Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 4-Bromo-2,6-dimethylpyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions . For instance, 4-Bromo-2,6-dimethylpyridine may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,6-dimethylpyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2,6-dimethylpyridine is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-2,6-dimethylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific concentration of 4-Bromo-2,6-dimethylpyridine is required to elicit a noticeable biological response. Toxic effects at high doses may include damage to vital organs, disruption of metabolic processes, and alterations in physiological functions.
Metabolic Pathways
4-Bromo-2,6-dimethylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells, thereby affecting cellular functions and processes.
Transport and Distribution
The transport and distribution of 4-Bromo-2,6-dimethylpyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of 4-Bromo-2,6-dimethylpyridine can influence its biological activity, as the compound may exert its effects in specific tissues or organs based on its localization.
Subcellular Localization
The subcellular localization of 4-Bromo-2,6-dimethylpyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, 4-Bromo-2,6-dimethylpyridine may localize to the nucleus, where it can interact with DNA and influence gene expression.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethylpyridine can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethylpyridine. The reaction typically uses bromine or a brominating agent such as phosphorus tribromide in the presence of a solvent like chloroform. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the synthesis of 4-Bromo-2,6-dimethylpyridine often involves the use of large-scale bromination reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to obtain the desired compound .
化学反应分析
Types of Reactions: 4-Bromo-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or thiolates in polar solvents such as dimethylformamide.
Coupling Reactions: Utilize palladium catalysts and boronic acids or stannanes in the presence of bases like potassium carbonate.
Oxidation and Reduction: Employ oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield substituted pyridines.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction: Result in various oxidized or reduced pyridine derivatives.
相似化合物的比较
2,6-Dimethylpyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
4-Chloro-2,6-dimethylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2,6-Dimethyl-4-nitropyridine: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: 4-Bromo-2,6-dimethylpyridine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the formation of biaryl compounds and other complex molecules .
属性
IUPAC Name |
4-bromo-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRFAYHJKSKHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517602 | |
| Record name | 4-Bromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5093-70-9 | |
| Record name | 4-Bromo-2,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5093-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
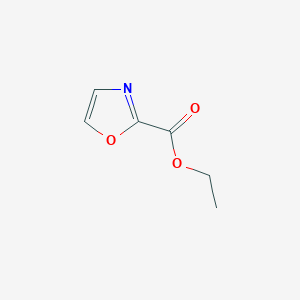
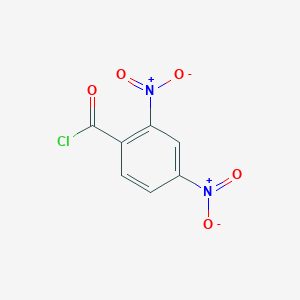
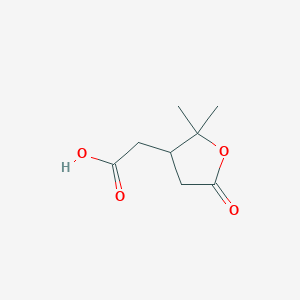



![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)
